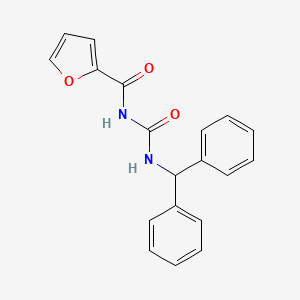
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is an organic compound that belongs to the class of furancarboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a diphenylmethylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- typically involves the reaction of furan-2-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The diphenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furancarboxamides.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The diphenylmethylamino group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-phenyl-
- 2-Furancarboxamide, N-benzyl-
Uniqueness
2-Furancarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
168779-52-0 |
|---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-(benzhydrylcarbamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(16-12-7-13-24-16)21-19(23)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,20,21,22,23) |
InChI-Schlüssel |
HVZMVJUPOOYSFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


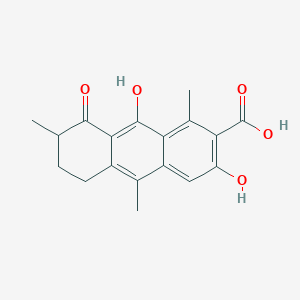
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
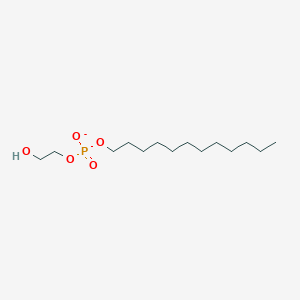

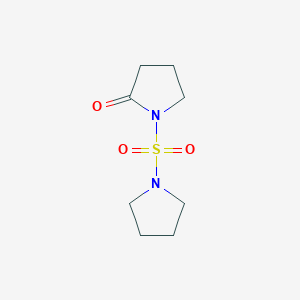
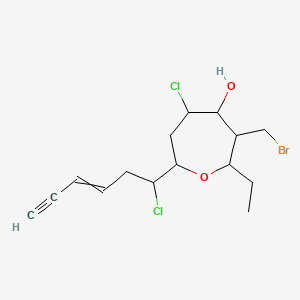
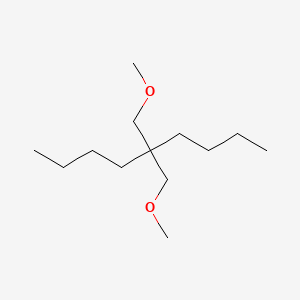

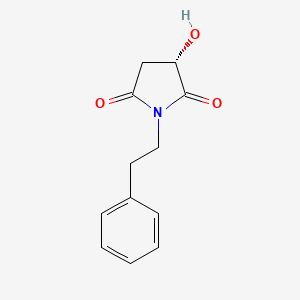
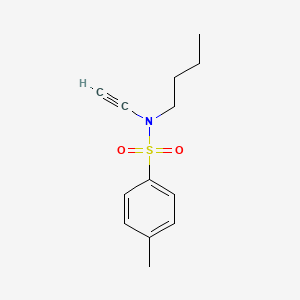

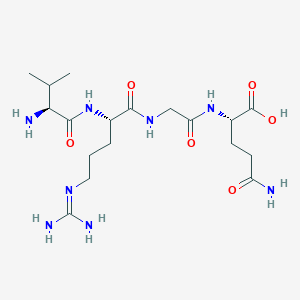
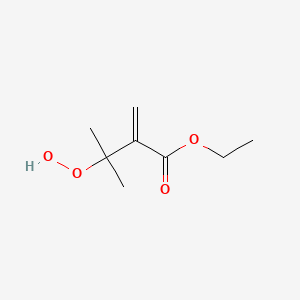
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
